2,2-Dimethyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide is a synthetic organic compound with a complex structure that includes both amide and piperidine functionalities. This compound is classified under amides, specifically as a substituted propanamide due to the presence of the piperidine moiety. Its molecular formula is , and it has a molecular weight of approximately 227.35 g/mol. The compound has garnered attention in scientific research for its potential biological activities and applications.
The synthesis of 2,2-dimethyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide typically involves several steps:
The synthesis may involve:
The molecular structure of 2,2-dimethyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide features:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₅N₃O |
| Molecular Weight | 227.35 g/mol |
| IUPAC Name | 2-amino-N-ethyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide |
| InChI | InChI=1S/C12H25N3O/c1-4... |
| Canonical SMILES | CCN(CC1CCN(CC1)C)C(=O)C(C)N |
2,2-Dimethyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide can participate in various chemical reactions:
Reagents and conditions for these reactions vary but typically include:
The mechanism of action for 2,2-dimethyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide involves its interaction with biological targets:
The compound exhibits typical characteristics associated with amides:
Key chemical properties include:
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Solubility | Soluble in ethanol |
2,2-Dimethyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide has potential applications in various scientific fields:
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 26289-09-8
CAS No.: 887705-27-3
CAS No.: 511-37-5